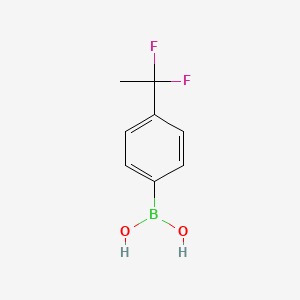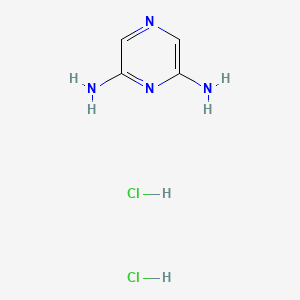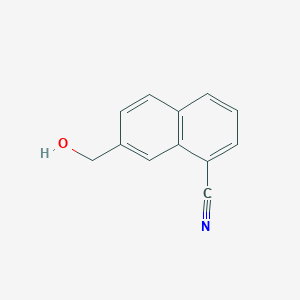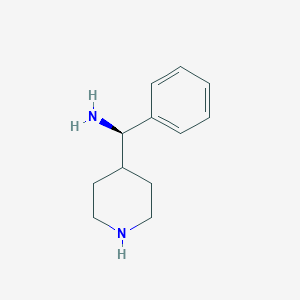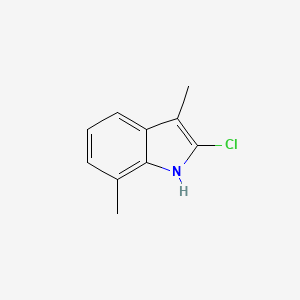
2-Chloro-3,7-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-3,7-dimetil-1H-indol es un derivado del indol, un compuesto heterocíclico significativo que se encuentra en muchos productos naturales y farmacéuticos. Los derivados del indol son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloro-3,7-dimetil-1H-indol típicamente implica la cloración de 3,7-dimetil-1H-indol. Un método común es la reacción de 3,7-dimetil-1H-indol con un agente clorante como cloruro de tionilo o pentacloruro de fósforo bajo condiciones de reflujo . La reacción generalmente se lleva a cabo en un solvente inerte como diclorometano o cloroformo.
Métodos de producción industrial
La producción industrial de 2-Cloro-3,7-dimetil-1H-indol puede involucrar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados y catalizadores puede optimizar las condiciones de reacción y reducir los costos de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-3,7-dimetil-1H-indol experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas o tioles.
Reacciones de oxidación: Los grupos metilo pueden ser oxidados para formar aldehídos o ácidos carboxílicos correspondientes.
Reacciones de reducción: El anillo de indol puede ser reducido para formar derivados de dihidroindol.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como azida de sodio o tiocianato de potasio en solventes polares.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Principales productos
Sustitución: Formación de 2-amino-3,7-dimetil-1H-indol o 2-tio-3,7-dimetil-1H-indol.
Oxidación: Formación de ácido 3,7-dimetil-1H-indol-2-carboxílico.
Reducción: Formación de 2-cloro-3,7-dimetil-1,2-dihidro-1H-indol.
Aplicaciones Científicas De Investigación
2-Cloro-3,7-dimetil-1H-indol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su papel en el desarrollo de fármacos, particularmente en el diseño de inhibidores para enzimas específicas.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-3,7-dimetil-1H-indol involucra su interacción con dianas moleculares específicas. Puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Las vías exactas dependen de la aplicación y la diana específicas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Cloro-1H-indol
- 3,7-Dimetil-1H-indol
- 2-Bromo-3,7-dimetil-1H-indol
Singularidad
2-Cloro-3,7-dimetil-1H-indol es único debido a la presencia de grupos cloro y metilo, que confieren reactividad química y actividad biológica distintas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C10H10ClN |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
2-chloro-3,7-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-6-4-3-5-8-7(2)10(11)12-9(6)8/h3-5,12H,1-2H3 |
Clave InChI |
LOSVVICMQLQROD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C(N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








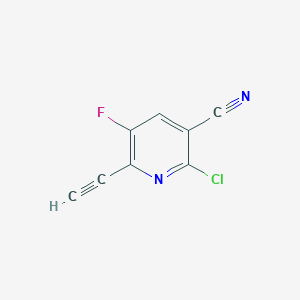
![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11909050.png)
